Aspartocin
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Overview
Description
Aspartocin is a lipocyclopeptide antibiotic.
Scientific Research Applications
Novel Analogues and Antimicrobial Activities
Aspartocin has been studied for its potential in developing new antimicrobial agents. Huang et al. (2014) identified novel analogues of aspartocin, namely aspartocin D and E, from Streptomyces canus strain FIM0916. These compounds exhibited antimicrobial activities against Gram-positive bacteria, especially in the presence of calcium. The study highlighted the potential of these analogues in developing new antibiotics (Huang et al., 2014).
Structural Elucidation for Antimicrobial Applications
Further research into aspartocin's structure has been conducted to advance its applications in antimicrobial therapies. Siegel et al. (2009) worked on the structural characterization of three lipocyclopeptide antibiotics, aspartocins A, B, and C. Their findings provided insights into the structural intricacies of aspartocins, aiding in the development of more effective antibiotic agents (Siegel et al., 2009).
Biochemical Analysis for Understanding Aspartocin
To deepen the understanding of aspartocin's biochemical properties, Hausmann et al. (1969) conducted a study focusing on the isolation of α, β-diaminobutyric acid from aspartocin. This research provided valuable information on the chemical properties of aspartocin, which is crucial for its potential therapeutic applications (Hausmann et al., 1969).
Application in Drug Delivery Systems
Aspartocin's role extends beyond its direct application as an antimicrobial agent. For instance, Steinfeld et al. (2006) explored the use of human immune cells, including T lymphocytes, as drug carriers, where aspartocin could potentially be involved in the development of targeted drug delivery systems for treatments like chemotherapy (Steinfeld et al., 2006).
properties
CAS RN |
4117-65-1 |
---|---|
Product Name |
Aspartocin |
Molecular Formula |
C42H64N12O12S2 |
Molecular Weight |
993.2 g/mol |
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7,10-bis(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H64N12O12S2/c1-5-21(4)34-41(65)51-28(16-32(45)57)37(61)49-27(15-31(44)56)38(62)52-29(19-68-67-18-24(43)35(59)48-26(39(63)53-34)14-22-8-10-23(55)11-9-22)42(66)54-12-6-7-30(54)40(64)50-25(13-20(2)3)36(60)47-17-33(46)58/h8-11,20-21,24-30,34,55H,5-7,12-19,43H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,61)(H,50,64)(H,51,65)(H,52,62)(H,53,63)/t21-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1 |
InChI Key |
VIFAMMRBZBWEID-BQGUCLBMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
CYINNCPLG |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Aspartocin; A 8999; A-8999; A8999 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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